molecular formula C19H15ClN2OS2 B2628563 3-chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-benzothiophene-2-carboxamide CAS No. 330202-10-3

3-chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B2628563
CAS No.: 330202-10-3
M. Wt: 386.91
InChI Key: HQESKPKTNOQWLT-UHFFFAOYSA-N
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Description

“3-chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-benzothiophene-2-carboxamide” is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-benzothiophene-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene and benzene derivatives.

    Introduction of Functional Groups: Chlorination, cyanation, and methylation reactions are used to introduce the respective functional groups into the benzothiophene core.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions may target the cyano group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the cyano group may yield primary amines.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis and materials science.

Biology

In biological research, benzothiophene derivatives are often investigated for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.

Medicine

Medicinal chemistry research focuses on the compound’s potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, such compounds may be used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of “3-chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-benzothiophene-2-carboxamide” depends on its specific biological target. Generally, benzothiophene derivatives can interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. This can lead to inhibition or activation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: The parent compound, known for its aromatic properties and use in organic synthesis.

    Thiophene: A simpler sulfur-containing heterocycle with diverse applications in materials science.

    Benzofuran: An oxygen analog of benzothiophene, studied for its biological activities.

Uniqueness

The unique combination of functional groups in “3-chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-benzothiophene-2-carboxamide” may confer specific biological activities and chemical reactivity that distinguish it from other benzothiophene derivatives. This uniqueness can be leveraged in the design of new therapeutic agents and advanced materials.

Properties

IUPAC Name

3-chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2OS2/c1-10-6-7-15-12(8-10)13(9-21)19(25-15)22-18(23)17-16(20)11-4-2-3-5-14(11)24-17/h2-5,10H,6-8H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQESKPKTNOQWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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